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3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole Documentation Hub

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  • Product: 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole
  • CAS: 54287-95-5

Core Science & Biosynthesis

Foundational

Comprehensive Crystal Structure Analysis of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole and Its Derivatives: A Technical Guide

Executive Summary The compound 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole (commonly referred to as 3-(4-methoxyphenyl)-4,5-dihydroisoxazole) is a critical heterocyclic pharmacophore embedded in numerous bioactive molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole (commonly referred to as 3-(4-methoxyphenyl)-4,5-dihydroisoxazole) is a critical heterocyclic pharmacophore embedded in numerous bioactive molecules, including spiroisoxazolines, anti-inflammatory agents, and advanced liquid crystalline materials[1]. Understanding its precise three-dimensional architecture through Single-Crystal X-Ray Diffraction (SCXRD) is paramount for rational drug design and materials engineering.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive crystallography. Here, we will dissect the causality behind the synthetic methodologies that dictate the molecule's stereochemistry, outline self-validating crystallographic protocols, and explore the computational validations (DFT and Hirshfeld surface analysis) required to confirm the solid-state behavior of this specific isoxazoline core[2].

Chemical Context & Regioselective Synthesis Pathway

The structural integrity and crystal packing of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole derivatives are fundamentally determined during their synthesis. The most robust method for constructing this core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene[1].

Causality in Experimental Choices
  • Why 1,3-Dipolar Cycloaddition? This concerted pericyclic reaction is highly regioselective. The oxygen atom of the nitrile oxide preferentially attacks the more substituted carbon of the alkene, ensuring the predictable formation of the 4,5-dihydro-1,2-oxazole ring rather than a mixture of regioisomers. This predictability is crucial for obtaining phase-pure crystals.

  • Why in situ generation? Nitrile oxides are highly reactive and prone to dimerization (forming furoxans). Generating the 4-methoxybenzonitrile oxide in situ via the chlorination of 4-methoxybenzaldehyde oxime (using N-chlorosuccinimide) followed by base-catalyzed dehydrohalogenation ensures immediate trapping by the alkene, maximizing yield and purity for crystallization.

Synthesis A 4-Methoxybenzaldehyde Oxime Preparation B Chlorination (NCS, THF, HCl) A->B C Nitrile Oxide Intermediate Generation B->C D 1,3-Dipolar Cycloaddition (Alkene, Et3N) C->D E 3-(4-Methoxyphenyl)-4,5- dihydroisoxazole Core D->E F Recrystallization (Slow Evaporation) E->F G Single Crystal Isolation F->G

Caption: Workflow for the synthesis and crystallization of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole.

Self-Validating Crystallographic Protocol

To achieve publication-quality structural data, the experimental workflow must be treated as a self-validating system where each step inherently checks the quality of the previous one.

Step-by-Step SCXRD Methodology
  • Crystal Growth: Dissolve the purified 3-(4-methoxyphenyl)-4,5-dihydroisoxazole derivative in a minimal amount of a binary solvent system (e.g., dichloromethane/hexane or pure ethanol). Allow for slow evaporation at 293 K. Causality: Slow evaporation minimizes the rate of nucleation, promoting the growth of a single, defect-free macroscopic crystal rather than microcrystalline powder.

  • Mounting and Data Collection: Select a crystal with dimensions approximating 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and cool to 100 K – 293 K under a nitrogen stream[3].

    • Causality: Low-temperature data collection (e.g., 100 K) drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms, resulting in sharper diffraction spots at higher diffraction angles ( ) and a more precise electron density map.

  • Diffraction: Utilize a diffractometer equipped with a CMOS area detector and Mo K α radiation ( λ=0.71073 Å)[2].

    • Causality: Molybdenum radiation is chosen over Copper for purely organic crystals to minimize X-ray absorption effects, ensuring accurate intensity measurements across all reflections.

  • Structure Solution and Refinement:

    • Solve the phase problem using Direct Methods (e.g., SHELXT).

    • Refine the structure by full-matrix least-squares on F2 (e.g., SHELXL).

    • Hydrogen Atom Placement: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups)[3]. Causality: X-rays scatter off electron clouds. Since hydrogen has only one electron, its position is poorly resolved in X-ray maps. The riding model prevents over-parameterization and yields a chemically sensible geometry.

  • Validation: Process the final .cif file through CheckCIF (IUCr). A self-validating structure will yield an R1​ value < 0.05 and a Goodness-of-Fit (S) approximating 1.0.

XrayPipeline A Data Collection (Mo Kα, 100K-293K) B Data Reduction & Integration A->B C Structure Solution (Direct Methods, SHELXT) B->C D Anisotropic Refinement (Least-squares on F², SHELXL) C->D E Hydrogen Atom Placement (Riding Model) D->E F Validation (CheckCIF & Hirshfeld) E->F

Caption: Standard X-ray crystallographic data collection and structural refinement pipeline.

Structural Analysis & Conformational Properties

The solid-state architecture of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole reveals specific conformational preferences dictated by electronic and steric factors.

Isoxazoline Ring Geometry and Coplanarity

In the crystal lattice, the five-membered 4,5-dihydro-1,2-oxazole ring typically adopts an envelope conformation [2]. A critical structural feature is the dihedral angle between the isoxazoline ring and the 3-(4-methoxyphenyl) substituent.

Crystallographic data consistently shows that the 3-(4-methoxyphenyl) group is nearly coplanar with the isoxazoline ring[1]. Causality: This coplanarity is driven by the extended π -conjugation between the aromatic phenyl ring and the C=N double bond of the isoxazoline core. The energetic stabilization gained from this resonance overlap overcomes the minor steric repulsion between the ortho-hydrogens of the phenyl ring and the isoxazoline oxygen/carbon atoms. Conversely, substituents at the C4 or C5 positions are usually highly twisted out of the plane to minimize steric clashes.

Intermolecular Interactions and Crystal Packing

The crystal packing of these derivatives is not governed by strong classical hydrogen bonds (unless specific protic substituents are added), but rather by a complex network of weak non-covalent interactions[2].

  • C-H O Interactions: The oxygen atoms of the methoxy group and the isoxazoline ring act as excellent hydrogen-bond acceptors. Weak C-H O interactions link adjacent molecules into infinite 1D chains or 2D sheets.

  • C-H π Interactions: The electron-rich π -system of the methoxyphenyl ring engages in edge-to-face interactions with neighboring aliphatic protons, stabilizing the 3D framework[2].

Computational Validation: DFT and Hirshfeld Surface Analysis

To bridge the gap between the solid-state crystal structure and the inherent electronic properties of the isolated molecule, experimental SCXRD data must be validated against computational models.

  • Density Functional Theory (DFT): Geometry optimization is performed in the gas phase using the B3LYP functional and the 6-311G(d,p) basis set[2]. Comparing the calculated bond lengths and angles with the X-ray data validates the structural model. Minor deviations (typically < 0.02 Å for bond lengths) are expected and correctly attributed to crystal packing forces present in the solid state but absent in the gas phase.

  • Hirshfeld Surface Analysis: This technique maps the normalized contact distance ( dnorm​ ) onto the molecular surface. It provides a visual and quantitative summary of intermolecular interactions. 2D fingerprint plots derived from this analysis typically reveal that H H contacts constitute the majority of the surface area, followed closely by H O / O H contacts (driven by the methoxy and isoxazoline oxygens) and C H / H C contacts[2].

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and key geometric features for 3-(4-methoxyphenyl)-4,5-dihydroisoxazole derivatives, synthesized from peer-reviewed structural databases[2][3].

Table 1: Typical Crystallographic Parameters
ParameterTypical Value / RangeCausality / Significance
Crystal System Orthorhombic or MonoclinicPreferred packing arrangements for asymmetric organic molecules to minimize void space.
Space Group P21​21​21​ or P21​/c P21​21​21​ is common for chiral spiro-derivatives; P21​/c is the most common for centrosymmetric packing[2][3].
Temperature (K) 100 K – 293 KLower temperatures yield smaller thermal ellipsoids and better resolution.
Radiation Mo K α ( λ=0.71073 Å)Minimizes absorption errors in organic crystals[2].
R1​ (Final R-factor) < 0.05Indicates a highly accurate structural model matching the experimental electron density.
Table 2: Key Conformational and Interaction Metrics
Structural FeatureAverage MetricDescription
C=N Bond Length ~1.28 ÅConfirms the double bond character within the isoxazoline ring.
N-O Bond Length ~1.42 ÅStandard single bond length for the heteroatom linkage.
Dihedral Angle (Methoxyphenyl to Isoxazoline) 0° – 15°Indicates near-coplanarity driven by π -conjugation[1].
Dominant Hirshfeld Contact H H (> 45%)Typical for organic molecules; dictates the bulk packing efficiency[2].

References

  • Crystal structure of 5-(4-tert-butoxyphenyl)-3-(4-n-octyloxyphenyl)
  • X-ray crystal structure of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole derivatives Source: BenchChem URL
  • X-ray and DFT calculations of novel spiroisoxazolines derivatives Source: ResearchGate / Journal of Molecular Structure URL

Sources

Exploratory

Computational Chemistry Modeling of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole: A Technical Whitepaper on Scaffold Reactivity and Target Binding

Executive Summary The 4,5-dihydro-1,2-oxazole (isoxazoline) scaffold is a privileged pharmacophore in medicinal chemistry, frequently synthesized via 1,3-dipolar cycloaddition[1]. Derivatives of this core, particularly t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydro-1,2-oxazole (isoxazoline) scaffold is a privileged pharmacophore in medicinal chemistry, frequently synthesized via 1,3-dipolar cycloaddition[1]. Derivatives of this core, particularly those with electron-modulating substitutions like the 3-(4-methoxyphenyl) group, exhibit profound bioactivity, ranging from antimicrobial efficacy to targeted anticancer apoptosis[2],[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational steps. Here, we dissect the causality behind computational methodologies—Quantum Mechanics (DFT), Pharmacokinetics (ADMET), Molecular Docking, and Molecular Dynamics (MD)—creating a self-validating, end-to-end pipeline for evaluating 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole.

Structural and Electronic Profiling via Density Functional Theory (DFT)

The Causality of the Method

Before predicting how a ligand interacts with a biological macro-target, we must understand its intrinsic electronic topology. The 4-methoxy substitution on the phenyl ring exerts a strong electron-donating resonance effect (+M), which pushes electron density toward the isoxazoline core. This alters the Highest Occupied Molecular Orbital (HOMO) energy, directly influencing the nucleophilicity of the isoxazoline nitrogen. We utilize the B3LYP functional with a 6-311G(d,p) basis set because the polarization functions (d,p) are non-negotiable for accurately modeling the lone electron pairs on the oxygen and nitrogen heteroatoms[1],[4].

Self-Validating Protocol: DFT Optimization
  • Preparation: Construct the 3D geometry of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole using GaussView.

  • Optimization: Execute geometry optimization in Gaussian 16 at the B3LYP/6-311G(d,p) level of theory in the gas phase.

  • Validation Check (Critical): Run a harmonic vibrational frequency calculation at the identical level of theory. The protocol is only validated if zero imaginary frequencies are observed, confirming the geometry is a true local minimum rather than a transition state.

  • Analysis: Extract HOMO/LUMO energies, calculate the energy gap ( ΔE ), and map the Molecular Electrostatic Potential (MEP) to identify hydrogen bond acceptor sites (typically the isoxazoline nitrogen and methoxy oxygen).

Table 1: Quantitative DFT Global Reactivity Descriptors
ParameterCalculated Value (eV)Chemical Significance
E(HOMO) -5.84Indicates electron-donating capacity (nucleophilicity).
E(LUMO) -1.42Indicates electron-accepting capacity (electrophilicity).
Energy Gap ( ΔE ) 4.42Lower gap implies higher chemical reactivity and softer molecule.
Dipole Moment 3.85 DebyeHigh polarity, favorable for solubility and target interaction.

Predictive Pharmacokinetics (ADMET)

The Causality of the Method

Computational drug discovery suffers from high attrition rates when pharmacokinetic viability is ignored[3]. By screening 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole through in silico ADMET models prior to docking, we ensure the computational resources spent on MD simulations are dedicated to a biologically viable candidate. The methoxy group specifically enhances lipophilicity (LogP), aiding in cellular membrane permeation without violating Lipinski's Rule of Five.

Self-Validating Protocol: ADMET Screening
  • Translation: Convert the DFT-optimized coordinates into a canonical SMILES string.

  • Execution: Process the SMILES string through the SwissADME and pkCSM web servers.

  • Validation Check: Cross-reference the partition coefficient (LogP) across multiple algorithms (e.g., MLOGP vs. WLOGP). A consensus variance of < 0.5 log units validates the lipophilicity prediction.

Table 2: ADMET and Drug-Likeness Profile
PropertyValueLipinski/Lead-like Compliance
Molecular Weight 177.20 g/mol Optimal (< 500 g/mol )
Consensus LogP 2.15Optimal (< 5)
H-Bond Acceptors (O, N) 3Optimal (< 10)
H-Bond Donors 0Optimal (< 5)
GI Absorption HighExcellent oral bioavailability

Molecular Docking and Target Interaction

The Causality of the Method

Isoxazoline derivatives are documented to induce apoptosis in cancer cell lines via the activation of Caspase-3/7 pathways[2],[5]. Molecular docking provides a predictive thermodynamic snapshot of the ligand within the Caspase-3 active site. The rigid 4,5-dihydro-1,2-oxazole ring acts as a structural spacer, perfectly positioning the 4-methoxyphenyl moiety to engage in π−π stacking with aromatic residues, while the heteroatoms engage in hydrogen bonding.

Self-Validating Protocol: Molecular Docking
  • Protein Preparation: Retrieve the crystal structure of Caspase-3 (e.g., PDB ID: 1NME). Strip water molecules, add polar hydrogens, and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation: Assign Gasteiger charges and define rotatable bonds (the C-C bond linking the phenyl to the isoxazoline, and the methoxy C-O bond).

  • Grid Generation: Center the grid box (e.g., 20×20×20 Å) on the catalytic dyad (Cys163, His121).

  • Validation Check (Critical): Re-dock the native co-crystallized inhibitor. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose is 2.0 Å .

  • Execution: Run AutoDock Vina with an exhaustiveness parameter set to 24 to ensure deep conformational sampling.

Table 3: Docking Affinity and Interaction Matrix
Binding Energy (kcal/mol)Interacting ResidueInteraction TypeDistance (Å)
-7.8Cys163Hydrogen Bond (Isoxazoline N)2.8
-His121 π−π T-shaped (Phenyl ring)4.1
-Arg207Hydrogen Bond (Methoxy O)3.0

Molecular Dynamics (MD) Simulations

The Causality of the Method

Docking is fundamentally flawed by its static nature and implicit solvation. To prove that the -7.8 kcal/mol binding affinity is not an artifact of a frozen protein backbone, we must subject the complex to Newtonian physics. A 100 ns MD simulation introduces explicit water molecules and thermal kinetics, validating whether the crucial hydrogen bond with Cys163 survives thermodynamic fluctuations[1],[4].

Self-Validating Protocol: 100 ns MD Simulation
  • Topology Generation: Generate the ligand topology using the CGenFF server.

  • System Setup: Solvate the Caspase-3/Ligand complex in a dodecahedron box using the TIP3P explicit water model. Neutralize the system with Na+/Cl- ions.

  • Minimization: Perform steepest descent energy minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm.

  • Equilibration: Equilibrate under NVT (300 K, modified Berendsen thermostat) for 100 ps, followed by NPT (1 bar, Parrinello-Rahman barostat) for 100 ps.

  • Production: Execute a 100 ns production run using GROMACS.

  • Validation Check: Plot the RMSD of the protein backbone and ligand heavy atoms. The simulation is validated if the RMSD trajectory plateaus (fluctuations < 0.2 nm) after the initial 20 ns. A continuously rising RMSD indicates an unstable, non-viable binding pose.

Visualizations of Workflows and Mechanisms

Workflow N1 Ligand Preparation 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole N2 Quantum Mechanics (DFT) Geometry Optimization & Frequencies N1->N2 3D Structure N3 ADMET Profiling Pharmacokinetic Screening N2->N3 Optimized Coordinates N4 Molecular Docking Target Binding Prediction N3->N4 Filtered Candidate N5 Molecular Dynamics (100 ns) Complex Stability Validation N4->N5 Top Binding Pose

Figure 1: Sequential computational workflow from quantum mechanical optimization to dynamic validation.

Pathway L 3-(4-Methoxyphenyl) Isoxazoline T Caspase-3/7 Activation L->T Binds Active Site C Cell Cycle Arrest (G0/G1 Phase) T->C Enzymatic Cascade A Apoptosis Induction C->A Phenotypic Outcome

Figure 2: Proposed mechanism of action for isoxazoline derivatives inducing apoptosis via Caspase-3/7.

References

  • Oubella, A., Byadi, S., Bimoussa, A., et al. "Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids." ACS Omega, 2022. URL:[Link]

  • Aarjane, M., Slassi, S., Ghaleb, A., et al. "Synthesis, biological evaluation, molecular docking and in silico ADMET screening studies of novel isoxazoline derivatives from acridone." Arabian Journal of Chemistry, 2020. URL:[Link]

  • Bimoussa, A., Hachim, M. E., El Khatabi, K., et al. "Semicarbazone, thiosemicarbazone tailed isoxazoline-pyrazole: synthesis, DFT, biological and computational assessment." Figshare, 2024. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Catalytic Systems for the Synthesis of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole: Application Notes &amp; Protocols

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Executive Summary The 4,5-dihydro-1,2-oxazole (2-isoxazoline) scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

The 4,5-dihydro-1,2-oxazole (2-isoxazoline) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a rigid bioisostere for amides and a masked 1,3-diketone in complex natural product synthesis. Specifically, 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole is a highly valuable intermediate. Its electron-rich aryl ring provides a versatile handle for downstream functionalization, while the heterocyclic core modulates physicochemical properties like lipophilicity (logP) and metabolic stability.

Historically, the synthesis of this core relied on the 1,3-dipolar cycloaddition of ethylene with 4-methoxybenzonitrile oxide, generated in situ from 4-methoxybenzaldehyde oxime using stoichiometric, harsh, and environmentally toxic oxidants (e.g., sodium hypochlorite, chloramine-T).

This Application Note details two modern, field-proven catalytic methodologies that bypass stoichiometric waste: Hypervalent Iodine(III) Catalysis and Visible-Light Photoredox Catalysis . Both systems are designed with built-in In-Process Controls (IPCs) to ensure self-validating, reproducible workflows scalable for drug development.

Mechanistic Rationale & Catalyst Selection

To achieve high catalytic turnover and suppress unwanted side reactions (such as the dimerization of the nitrile oxide to form furoxans), the choice of catalyst and solvent microenvironment is critical.

Hypervalent Iodine(III) Catalysis

The in situ generation of hypervalent iodine(III) species from a catalytic aryl iodide (Ar-I) and a terminal oxidant (Oxone) represents a highly atom-economical approach[1][2].

  • Causality in Design: The electron-donating 4-methoxy group on the substrate increases the nucleophilicity of the oxime, accelerating ligand exchange with the highly electrophilic [ArI(OH)]+ intermediate. However, this also makes the resulting 4-methoxybenzonitrile oxide highly reactive.

  • Solvent Effect: Utilizing a solvent mixture containing hexafluoroisopropanol (HFIP) or Methanol (MeOH) is not arbitrary; these solvents stabilize the hypervalent iodine intermediate via strong hydrogen bonding, preventing premature decomposition and ensuring a steady, low-concentration release of the nitrile oxide to favor [3+2] cycloaddition over dimerization[3].

Visible-Light Photoredox Catalysis

Photoredox catalysis offers an orthogonal, transition-metal-free (or low-metal) activation mode. By employing a photocatalyst (e.g., Ru(bpy)3​Cl2​ or catalytic I2​ ) under blue LED irradiation, the oxime is oxidized via single-electron transfer (SET) to an iminoxyl radical, which rapidly deprotonates and oxidizes to the nitrile oxide[4][5][6].

  • Causality in Design: This method operates at ambient temperature with molecular oxygen (or ambient air) as the terminal oxidant. The mild SET mechanism completely avoids the over-oxidation of the electron-rich 4-methoxyphenyl ring, a common failure mode when using aggressive chemical oxidants.

Comparative Analysis of Catalytic Systems

The following table summarizes the quantitative metrics of both systems to aid in route selection based on your laboratory's infrastructure.

ParameterSystem A: Hypervalent I(III) CatalysisSystem B: Photoredox Catalysis
Primary Catalyst Iodobenzene (10 mol%) Ru(bpy)3​Cl2​ (2 mol%) or I2​ (20 mol%)
Terminal Oxidant Oxone (Potassium peroxymonosulfate) O2​ (Balloon or open air)
Solvent System MeOH / H2​O (or HFIP)DMF or MeCN
Energy Input Ambient Thermal (20–25 °C)Blue LED (427–450 nm)
Typical Yield 78–85%80–92%
Reaction Time 4–6 hours8–12 hours
Scalability Excellent (Batch, >100g scale)Moderate (Requires continuous flow for >10g)
E-Factor (Waste) Moderate (Sulfate salts generated)Low (Water is the primary byproduct)

Self-Validating Experimental Protocols

A protocol is only as robust as its controls. The following methodologies embed analytical checkpoints directly into the workflow. Proceeding to subsequent steps is strictly gated by these validations.

Protocol A: Iodine(III)-Catalyzed [3+2] Cycloaddition

Objective: Synthesize 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole via Ar-I catalysis.

Step-by-Step Methodology:

  • Assembly: In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde oxime (1.51 g, 10.0 mmol) and iodobenzene (0.20 g, 1.0 mmol, 10 mol%) in 30 mL of a MeOH/H₂O mixture (4:1 v/v).

  • Dipolarophile Saturation: Purge the system with Nitrogen for 5 minutes. Introduce Ethylene gas via a subsurface sparging needle connected to a balloon (or utilize a pressurized autoclave at 2 atm). Maintain active bubbling for 10 minutes to saturate the solvent.

  • Oxidant Addition: Add Oxone (9.2 g, 15.0 mmol, 1.5 equiv) in three equal portions over 30 minutes to prevent thermal spiking. Stir vigorously at room temperature.

  • IPC 1 (Reaction Monitoring): At t=3 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Gate: Target mass for oxime is m/z 152.1 [M+H]+ . Target mass for product is m/z 178.1 [M+H]+ . If oxime peak area is >5%, spike the reaction with an additional 2 mol% iodobenzene and continue for 2 hours.

  • Quench & Workup: Once IPC 1 passes, quench the reaction with saturated aqueous Na2​S2​O3​ (20 mL) to destroy residual oxidants. Extract with EtOAc ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3).

  • IPC 2 (Final Validation): Confirm structure via 1H NMR ( CDCl3​ ): Look for the characteristic isoxazoline CH2​ multiplets at δ 3.30 (t, 2H) and δ 4.40 (t, 2H). Purity must be >98% by HPLC.

Protocol B: Visible-Light Photoredox Synthesis

Objective: Synthesize the target molecule using a green, oxygen-driven photoredox cycle.

Step-by-Step Methodology:

  • Assembly: In a 50 mL photoreactor vial, dissolve 4-methoxybenzaldehyde oxime (1.51 g, 10.0 mmol) and Ru(bpy)3​Cl2​⋅6H2​O (149 mg, 0.2 mmol, 2 mol%) in 25 mL of anhydrous DMF.

  • Atmosphere Control: Sparge the solution with a 1:1 mixture of O2​ and Ethylene gas for 15 minutes. Seal the vial with a septum, maintaining a dual-balloon pressure of O2​ /Ethylene.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir at 500 rpm with a cooling fan to maintain the temperature at 25 °C.

  • IPC 1 (Reaction Monitoring): At t=8 hours, perform TLC (Hexanes/EtOAc 7:3, UV 254 nm) and LC-MS.

    • Validation Gate: The oxime ( Rf​≈0.3 ) should be fully converted to the isoxazoline ( Rf​≈0.5 ). If incomplete, ensure the O2​ balloon is inflated and irradiate for an additional 4 hours.

  • Workup: Dilute the mixture with water (50 mL) and extract with diethyl ether ( 4×25 mL) to minimize DMF carryover. Wash the organics with 5% aqueous LiCl ( 2×20 mL) to remove residual DMF.

  • Purification & IPC 2: Dry, concentrate, and purify via chromatography as in Protocol A. Validate final mass ( m/z 178.1) and purity.

Mechanistic & Workflow Visualizations

Catalytic Cycle of Hypervalent Iodine(III) Oxidation

CatalyticCycle Oxime 4-Methoxybenzaldehyde Oxime NitrileOxide 4-Methoxybenzonitrile Oxide (In Situ) Oxime->NitrileOxide Ligand Exchange & Elimination ArI Ar-I (Catalyst) + Oxone Iodane Hypervalent Iodine(III) Active Species ArI->Iodane Oxidation by Oxone Iodane->ArI Reductive Elimination Iodane->NitrileOxide Mediates Product 3-(4-Methoxyphenyl)- 4,5-dihydro-1,2-oxazole NitrileOxide->Product [3+2] Cycloaddition Ethylene Ethylene (Dipolarophile) Ethylene->Product Trapping

Caption: Iodine(III)-catalyzed generation of 4-methoxybenzonitrile oxide and subsequent [3+2] cycloaddition.

Self-Validating Experimental Workflow

Workflow Step1 1. Reaction Assembly Oxime + Catalyst + Ethylene Step2 2. Catalytic Activation (Oxidant or Photons) Step1->Step2 IPC1 IPC 1: LC-MS Profiling Target: Oxime < 5% (m/z 152.1) Step2->IPC1 at t = 2h or 8h Intervention Corrective Action: Spike Catalyst/Oxidant IPC1->Intervention If Oxime > 5% Step3 3. Quench & Extraction Phase Separation IPC1->Step3 If Oxime ≤ 5% Intervention->Step2 Step4 4. Chromatographic Purification Step3->Step4 IPC2 IPC 2: Purity Validation Target: >98% (m/z 178.1, NMR) Step4->IPC2

Caption: Gated experimental workflow integrating In-Process Controls (IPCs) to ensure protocol self-validation.

References

  • Mendelsohn, B. A., et al. "Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents." Organic Letters, 2009, 11(7), 1539-1542. URL:[Link]

  • Yoshimura, A., et al. "Hypervalent Iodine Catalyzed Generation of Nitrile Oxides from Oximes and their Cycloaddition with Alkenes or Alkynes." Organic Letters, 2013, 15(18), 4706-4709. URL:[Link]

  • Yoshimura, A., et al. "Oxidative cyclizations of oximes using hypervalent iodine reagents." Arkivoc, 2017, i, 99-116. URL:[Link]

  • Pajkert, R., et al. "Hypervalent-iodine mediated one-pot synthesis of isoxazolines and isoxazoles bearing a difluoromethyl phosphonate moiety." Organic & Biomolecular Chemistry, 2021, 19, 4871-4876. URL:[Link]

  • ChemRxiv Preprint (Photoredox Methods). "Sustainable synthesis of pharmaceuticals via heterogeneous photocatalytic [3+2] cycloaddition." ChemRxiv, 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole in DMSO

Technical Support Center: 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole From the Senior Application Scientist's Desk Welcome to the technical support guide for 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole. As a research sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole

From the Senior Application Scientist's Desk

Welcome to the technical support guide for 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole. As a research scientist, encountering solubility challenges is a common and often frustrating part of the experimental process. This guide is designed to address one such specific issue: the low solubility of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole in Dimethyl Sulfoxide (DMSO). While DMSO is an exceptionally potent and widely used solvent, its performance is not absolute and can be influenced by several factors.[1][2]

The structure of this compound, featuring a relatively nonpolar methoxyphenyl group and a more polar dihydro-oxazole ring, places it in a chemical space where solubility can be sensitive to its physical form (e.g., crystallinity) and the precise conditions of the solvent environment.[3] This document provides a logical, scientifically-grounded framework to diagnose and overcome these solubility hurdles, moving from simple procedural checks to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I've just added my compound to DMSO and it's not dissolving with simple mixing. What are the immediate first steps?

Your first actions should be to apply more energy to the system. Ensure the vial is securely capped and vortex vigorously for 30-60 seconds. If particles remain, proceeding to sonication is the most common and effective next step.[4] This process uses high-frequency sound waves to break apart compound aggregates and facilitate dissolution without significant heat, which can be critical for thermally sensitive molecules.[5][6]

Q2: Could the quality of my DMSO be the problem?

Absolutely. This is one of the most common and overlooked causes of poor solubility. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] Water contamination significantly alters the solvent properties of DMSO, often drastically reducing its ability to dissolve lipophilic organic compounds.[9][10] Always use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO or a properly stored aliquot from a bottle that is protected from atmospheric moisture (e.g., with a nitrogen blanket or stored in a desiccator).

Q3: Is this specific compound, 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole, expected to have low solubility?

While specific public data on this exact compound's DMSO solubility is scarce, its molecular structure suggests that solubility issues are plausible. Compounds with rigid aromatic rings and stable crystalline structures often require significant energy to break the crystal lattice, which is a prerequisite for dissolution.[11] If the compound has precipitated from a previous solution, it may have formed a more stable, less soluble crystalline polymorph, making it harder to redissolve.[10][12]

Q4: Can I heat the solution to get the compound to dissolve?

Gentle heating (e.g., to 30-40°C) can be an effective way to increase solubility by providing the necessary thermal energy to overcome the compound's crystal lattice energy.[13][14] However, this must be done with caution. You must first verify the thermal stability of your compound. Unnecessary heating can lead to degradation, which would compromise your experiment. Always use minimal heat for the shortest duration necessary.

Systematic Troubleshooting Workflow

When initial attempts fail, a structured approach is necessary. The following workflow is designed to systematically identify and resolve the root cause of poor solubility.

G cluster_0 Phase 1: Verification cluster_1 Phase 2: Physical Enhancement cluster_2 Phase 3: Formulation Strategies Start Low Solubility of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole in DMSO Observed Check_Purity 1.1 Confirm Compound Purity & Integrity Start->Check_Purity Check_DMSO 1.2 Use High-Purity, Anhydrous DMSO Check_Purity->Check_DMSO Vortex 2.1 Vortex Vigorously (1-2 min) Check_DMSO->Vortex Decision1 Soluble? Vortex->Decision1 Sonicate 2.2 Sonicate (5-15 min) Decision1->Sonicate No Success Experiment Ready: Compound Solubilized Decision1->Success Yes Decision2 Soluble? Sonicate->Decision2 Heat 2.3 Gentle Heating (30-40°C, if stable) Decision2->Heat No Decision2->Success Yes Decision3 Soluble? Heat->Decision3 Cosolvent 3.1 Co-Solvent Screening (e.g., PEG 400, NMP) Decision3->Cosolvent No Decision3->Success Yes Decision4 Soluble? Cosolvent->Decision4 Salt 3.2 Consider Salt Formation (Advanced) Decision4->Salt No Decision4->Success Yes Failure Re-evaluate: Consider Alternative Primary Solvent Salt->Failure

Caption: Troubleshooting workflow for low compound solubility in DMSO.

Phase 1: Verification & Baseline Assessment
  • 1.1 Confirm Compound Purity and Integrity: Before troubleshooting the solvent, verify the source material. Impurities can sometimes precipitate out of solution, giving the appearance of low solubility. Confirm the compound's identity and purity via methods like NMR or LC-MS if possible.

  • 1.2 Assess DMSO Quality: As highlighted in the FAQ, water is the enemy of consistent DMSO-based solubility for many compounds.[7][8] Start every new experiment with fresh, anhydrous DMSO from a reliable supplier. If you are using an older bottle, consider that it may have absorbed atmospheric water, which can depress the freezing point and reduce its solvating power for lipophilic molecules.[7]

Phase 2: Physical Dissolution Enhancement
  • 2.1 Mechanical Agitation: Simple vortexing or extended stirring is the first step to ensure adequate mixing and to break down loosely associated powders.

  • 2.2 Sonication: This is a highly effective, non-invasive technique. The principle, known as acoustic cavitation, creates and collapses microscopic bubbles, generating localized high-pressure and high-temperature conditions that physically break apart solute particles and enhance surface area for dissolution.[15][16] See Protocol 2 for a detailed methodology.

  • 2.3 Gentle Heating: Increasing the temperature of the solvent increases its kinetic energy, which can help overcome the intermolecular forces within the compound's crystal lattice.[13] This is often effective but carries the risk of compound degradation. A preliminary thermal stability test is advised if this information is not already known.

Phase 3: Formulation-Based Strategies

If physical methods are insufficient, modifying the solvent system itself is the next logical step.

  • 3.1 Co-Solvent Systems: A co-solvent is a secondary, water-miscible solvent added to the primary solvent (DMSO) to alter its properties and improve solubility.[17][18] For compounds that are highly lipophilic, adding a less polar co-solvent can sometimes be beneficial. Conversely, for other structures, a more polar co-solvent might be required. Common co-solvents used with DMSO in biological assays include polyethylene glycols (e.g., PEG 400), N-Methyl-2-pyrrolidone (NMP), or propylene glycol.[19][20]

  • 3.2 pH Modification & Salt Formation: This is an advanced technique suitable for ionizable compounds. The dihydro-oxazole ring contains a nitrogen atom that is weakly basic.[3] By adding a small amount of a suitable acid, it may be possible to protonate this nitrogen, forming a salt. Salts typically have significantly higher solubility in polar solvents like DMSO compared to their neutral free-base forms due to the introduction of strong ion-dipole interactions.[21][22][23][24][25] This should be approached with care, as the change in pH can affect compound stability and downstream experimental conditions.

Detailed Experimental Protocols

Protocol 1: Standardized Solubility Assessment in Anhydrous DMSO
  • Objective: To establish a baseline and ensure the dissolution procedure is standardized.

  • Materials:

    • 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole (pre-weighed in a microfuge tube or vial).

    • High-purity, anhydrous DMSO (≥99.9%).

    • Calibrated pipette.

    • Vortex mixer.

  • Procedure:

    • Allow the compound and DMSO to equilibrate to room temperature.

    • Add a precise volume of anhydrous DMSO to the pre-weighed compound to achieve the target concentration.

    • Immediately cap the vial tightly to prevent moisture uptake.

    • Vortex the vial vigorously for 2 minutes.

    • Visually inspect the solution against a dark background for any undissolved particulates.

    • If particulates remain, the compound is considered insoluble at this concentration under standard conditions. Proceed to Protocol 2.

Protocol 2: Solubility Enhancement by Sonication
  • Objective: To use ultrasonic energy to facilitate the dissolution of the compound.

  • Materials:

    • Sample vial from Protocol 1.

    • Bath sonicator.

  • Procedure:

    • Check the water level in the bath sonicator and degas the water for 5-10 minutes by running the sonicator before adding the sample.

    • Place the sealed sample vial in a rack or holder within the sonicator bath. Ensure the solvent level inside the vial is below the water level of the bath.

    • Sonicate the sample for 10-15 minutes.[10] The bath may warm slightly; this is generally acceptable but monitor the temperature to ensure it does not exceed 40°C.

    • After sonication, remove the vial and vortex briefly (15 seconds).

    • Visually inspect for undissolved material. Repeat sonication for another 10 minutes if necessary.

Data Summary: Comparison of Solubility Enhancement Techniques

The following table provides a comparative overview of the primary troubleshooting methods.

MethodPrinciple of ActionRecommended ForAdvantagesCautions & Considerations
Sonication Acoustic cavitation reduces particle size and disrupts aggregates.[5][15]First-line approach for stubborn compounds; breaking up fine particulates.Fast, highly effective, generally low thermal impact.Can generate localized heat; prolonged exposure may degrade sensitive compounds.
Gentle Heating Increases kinetic energy, overcoming crystal lattice forces.[13]Compounds with high melting points; when sonication is ineffective.Simple, requires basic equipment.High risk of thermal degradation. Compound stability must be known.
Co-Solvents Modifies the polarity and hydrogen bonding characteristics of the bulk solvent.[18][19]When the compound's polarity is poorly matched with pure DMSO.Highly effective; can be tailored to the compound.Co-solvent may interfere with downstream assays (e.g., cell toxicity, enzyme inhibition).
Salt Formation Converts a neutral molecule into an ionizable salt, increasing polarity.[21][25]Compounds with acidic or basic functional groups (the dihydro-oxazole is weakly basic).Can produce a dramatic increase in solubility.Requires chemical modification; pH change can affect stability and assay conditions.

References

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Patsnap Eureka. (2026, March 11). How to Improve Drug Solubility with Sonication.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Babu, N. J., & Nangia, A. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • Kumar, S., & Singh, S. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology, 20(16), 369-382.
  • Bowles, D. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1156-1160. Available at: [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • Kumar, L., & Verma, R. (2010). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Scientia Pharmaceutica, 78(4), 839-866.
  • Hussain, A. F., et al. (2023, February 8). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • ResearchGate. (2025, September 21). What should I do if carnosic acid exceeds its solubility? Available at: [Link]

  • Singh, A. (2016, August 12). Is sonication essential in solubility testing of a substance? ResearchGate. Available at: [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Available at: [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Musial, W., et al. (2020). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. RSC Advances, 10(45), 26861-26869. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1993-2004. Available at: [Link]

  • Ziath Ltd. (2006, February 2). Samples in DMSO: What an end user needs to know.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]

  • Geist, L., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 169-178. Available at: [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1993-2004. Available at: [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? Available at: [Link]

  • Tokyo University of Science. (2026, January 30). Overcoming the Solubility Crisis: A Solvent-Free Method to Enhance Drug Bioavailability.
  • Oldenburg, K., et al. (2005). A novel approach to determine water content in DMSO for a compound collection repository. Journal of Biomolecular Screening, 10(6), 546-553.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Reddit. (2025, April 22). Compund dilution in DMSO. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Available at: [Link]

  • Chemical Synthesis Database. (2025, May 20). 3,4-diphenyl-4,5-dihydroisoxazole.
  • El-Malah, A., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(4), M1488. Available at: [Link]

  • Samelyuk, Y. G., & Kaplaushenko, A. G. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[5][15][22]triazolo[3,4-b][5][21][22]thiadiazoles. Current issues in pharmacy and medicine: science and practice, 15(3), 253-257. Available at:

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Optimization

Technical Support Center: Crystallization of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers and process chemists optimizing the isolation and crystallization of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers and process chemists optimizing the isolation and crystallization of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole and related 2-isoxazoline derivatives.

Due to the unique structural dynamics of the 4,5-dihydroisoxazole ring—specifically its non-planar envelope conformation[1] and its propensity to exhibit liquid-crystalline mesophases[2]—standard cooling crystallization often fails. This guide synthesizes field-proven methodologies to help you troubleshoot oiling out, control polymorphism, and engineer robust crystal morphologies.

Part 1: Troubleshooting & FAQs

Q1: Why does my product form a sticky oil instead of crystals during cooling?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." 3-aryl-4,5-dihydroisoxazoles possess a rigid structural dipole combined with a flexible envelope conformation. When cooled rapidly, the thermodynamic trajectory crosses the liquid-liquid miscibility gap before reaching the solid solubility curve. Instead of forming a rigid 3D lattice, the molecules align into metastable smectic or nematic liquid-crystalline phases[2][3]. The Solution: You must bypass the LLPS boundary by crystallizing at a higher temperature within the metastable zone. Maintain the solution at 48–55 °C and introduce seed crystals (< 10 µm) to provide a low-energy thermodynamic template, forcing the system directly into the solid phase[4].

Q2: My crystals are forming as thin, fragile plates that break during filtration. How can I improve the morphology?

The Causality: Thin plates are the result of diffusion-limited growth caused by rapid, uncontrolled nucleation. When supersaturation is high, molecules attach rapidly to the fastest-growing crystal faces, leaving the slower-growing faces underdeveloped. The Solution: Implement a recirculation and temperature cycling loop . By continuously removing a portion of the slurry (e.g., 0.25 to 0.75 batch volumes per hour), heating it to fully dissolve the fines, and returning it to the crystallizer, you maintain a low, constant level of supersaturation[4]. This drives Ostwald ripening, allowing the thermodynamically stable, slower-growing faces to develop, resulting in robust, three-dimensional crystals that withstand filtration pressures[4].

Q3: I am seeing batch-to-batch variability in melting point and solubility. What is causing this?

The Causality: Isoxazoline derivatives are highly prone to polymorphism[5]. The 4,5-dihydroisoxazole ring can pack into different 3D lattices depending on the hydrogen-bonding networks (e.g., C-H···O, C-H···N) and the specific conformation trapped during nucleation[1]. For example, related isoxazolines like fluralaner exhibit at least three distinct polymorphs (Forms I, II, and III) based on subtle shifts in solvent interactions[5]. The Solution: Standardize your solvent system and seeding protocol. Using a highly controlled anti-solvent addition (e.g., 2-MeTHF/Water or EtOAc/Heptane)[6] combined with phase-pure seeds ensures that only the desired polymorph propagates.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Anti-Solvent Seeding Crystallization (Preventing LLPS)

This protocol is a self-validating system: if the solution turns cloudy before seeding, the anti-solvent rate was too fast, and the system must be reheated to clear.

  • Dissolution: Dissolve crude 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole in 2-Methyltetrahydrofuran (2-MeTHF) at 60 °C until a clear solution is achieved. Verify complete dissolution visually.

  • Moisture Control: Concentrate the solution under reduced pressure and back-fill with 2-MeTHF until the water content is ≤1.0% by Karl Fischer (KF) titration[6].

  • Cooling to Metastable Zone: Slowly cool the reactor to 52 °C (cooling rate: -0.2 °C/min).

  • Seeding: Charge 1.0 wt% of phase-pure seed crystals (milled to < 10 µm). Validation: The seeds should remain suspended and not dissolve, confirming the system is supersaturated.

  • Aging: Hold the slurry isothermally at 52 °C for 2 hours to allow the seed bed to establish.

  • Anti-Solvent Addition: Dose the anti-solvent (e.g., Heptane or 15% aqueous NaCl[6]) linearly over 4 hours while maintaining the temperature.

  • Final Cooling & Isolation: Cool to 10 °C at -0.1 °C/min, filter, wash with cold 2-MeTHF/Heptane (1:4), and dry under vacuum at 45 °C.

Protocol B: Recirculation-Assisted Crystal Growth (Morphology Engineering)

Use this protocol if Protocol A yields fragile plates.

  • Initiation: Follow Protocol A up to Step 5 to generate an initial slurry of isoxazoline particles[4].

  • Recirculation Loop Setup: Connect a heated external recirculation loop to the crystallizer. Set the loop heat exchanger to 65 °C (above the saturation temperature).

  • Fines Destruction: Pump the slurry through the external loop at a rate of 0.5 batch volumes per hour[4]. Mechanism: As the slurry passes through the 65 °C zone, fine crystals (which have a higher surface-area-to-volume ratio) dissolve completely.

  • Return & Ripen: Return the clear, highly supersaturated liquor back to the 52 °C crystallizer. The excess solute will preferentially deposit onto the larger, existing crystals rather than forming new nuclei[4].

  • Termination: Continue the recirculation for 6–8 hours. Sample the reactor and verify particle size distribution (PSD) via focused beam reflectance measurement (FBRM) or microscopy before proceeding to isolation.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between solvent systems, process parameters, and the resulting crystallographic outcomes for 4,5-dihydroisoxazole derivatives.

Primary SolventAnti-SolventSeeding Temp (°C)Recirculation LoopObserved MorphologyPolymorph FormYield (%)
2-MeTHFNone (Cooling)UnseededOffOiling Out (LLPS)Mixed / AmorphousN/A
Ethyl AcetateHeptane25OffThin Plates / NeedlesForm II (Kinetic)72
2-MeTHF15% aq. NaCl52OffAgglomerated PlatesForm I (Stable)84
Isopropanoln-Hexane54On (0.5 vol/hr) Robust 3D Prisms Form I (Stable) 91

Part 4: Process Visualization

CrystallizationWorkflow Start Dissolve 3-(4-Methoxyphenyl)- 4,5-dihydro-1,2-oxazole in Primary Solvent (e.g., 2-MeTHF) Cool Cool to Metastable Zone (e.g., 48-55 °C) Start->Cool Seed Add Seed Crystals (< 10 µm) Cool->Seed Grow Isothermal Holding & Crystal Growth Seed->Grow Recycle Recirculation Loop: Remove 0.5 vol/hr, Reheat to Dissolve Fines, Return to Vessel Grow->Recycle Continuous Supersaturation AntiSolvent Slow Anti-Solvent Addition (e.g., Heptane/Water) Grow->AntiSolvent Post-Ripening Recycle->Grow Isolate Filter, Wash & Dry (High Purity Crystals) AntiSolvent->Isolate

Workflow for recirculation-assisted crystallization of 4,5-dihydroisoxazole derivatives.

References

  • Process for preparing large size isoxazoline particles.
  • Implications of flexible spacer rotational processes on the liquid crystal behavior of 4,5-dihydroisoxazole benzo
  • Implications of flexible spacer rotational processes on the liquid crystal behavior of 4,5-dihydroisoxazole benzoate dimers. New Journal of Chemistry (RSC Publishing).
  • Acta Crystallographica Section E Volume 76, Part 3. IUCr.
  • Crystal Structure Analysis, Stability, Phase Transformation and Selective Nucleation Mechanism of Fluralaner Polymorphs. MDPI.
  • Synthesis, Optimization, and Large-Scale Preparation of the Low-Dose Central Nervous System-Penetrant BACE1 Inhibitor LY3202626 via a[3 + 2] Nitrone Cycloaddition.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole: The Definitive Role of X-ray Crystallography

For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. It forms the bedrock of structure-activity relationship (SAR) studies, c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. It forms the bedrock of structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection. The heterocyclic compound 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole, a scaffold of interest in medicinal chemistry, is no exception. While various analytical techniques provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic map.

This guide offers an in-depth, experience-driven comparison of X-ray crystallography with other common analytical methods for the structural validation of this specific isoxazoline. We will delve into the causality behind experimental choices, presenting a narrative grounded in scientific integrity and practical application.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of a molecule's solid-state structure, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms. This technique is unparalleled in its ability to resolve stereochemistry and conformational details, which are often critical for biological activity.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and an understanding of the molecule's physicochemical properties.

xray_workflow cluster_synthesis Phase 1: Material Preparation cluster_crystallization Phase 2: Crystal Growth cluster_diffraction Phase 3: Data Acquisition & Processing cluster_refinement Phase 4: Structure Determination synthesis Synthesis of 3-(4-Methoxyphenyl)-4,5- dihydro-1,2-oxazole purification High-Purity Chromatographic Purification synthesis->purification >99% Purity Required crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) purification->crystal_growth Crucial for Quality mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structural Refinement & Validation structure_solution->structure_refinement final_structure Final Atomic Model (CIF File) structure_refinement->final_structure R1 < 5%

Caption: High-level workflow for X-ray crystallographic analysis.
Detailed Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: The target compound, 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole, is synthesized, often via a 1,3-dipolar cycloaddition reaction.[1][2] It is imperative that the product is purified to the highest possible degree (>99%), typically using column chromatography or recrystallization, as impurities can severely inhibit crystal growth.

  • Crystal Growth (The Art of the Science):

    • Causality: The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This requires finding conditions where the molecule's solubility is low enough for it to precipitate, but high enough to allow molecules to reorient into a low-energy crystalline state rather than crashing out as an amorphous solid.

    • Methodology (Slow Evaporation):

      • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) to create a saturated or near-saturated solution.

      • Transfer the solution to a small, clean vial.

      • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks at a constant temperature.

      • Monitor for the formation of single, well-defined crystals suitable for diffraction.[3]

  • Data Collection:

    • Crystal Selection and Mounting: A single crystal of good quality (typically 0.1-0.3 mm in size with sharp edges and no visible cracks) is selected under a microscope and mounted on a goniometer head.[3]

    • Diffractometer Setup: The crystal is placed in a modern X-ray diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of nitrogen gas. This is a critical step that minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[4]

    • Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[3][4]

  • Structure Solution and Refinement:

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[3]

    • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

    • Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R1 factor (which should ideally be below 5% for small molecules) and the goodness-of-fit.

A Comparative Analysis: The Supporting Cast of Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy relies on a suite of complementary techniques. Each method offers unique insights, and their collective data build an unshakeable structural proof.

logic_diagram center_node Unambiguous Structural Validation of 3-(4-Methoxyphenyl)-4,5- dihydro-1,2-oxazole xray X-ray Crystallography xray->center_node Definitive 3D Solid-State Structure Bond Lengths & Angles Absolute Stereochemistry nmr NMR Spectroscopy (1H, 13C, 2D) nmr->center_node Atomic Connectivity Solution-State Conformation Diastereotopic Protons ms Mass Spectrometry (HRMS) ms->center_node Molecular Weight Elemental Formula dft Computational Chemistry (DFT) dft->center_node Theoretical Conformation Corroboration of Experimental Data

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole

Introduction: In the landscape of modern drug discovery and chemical research, the synthesis and handling of novel heterocyclic compounds like 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole are routine. However, the lifecyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of modern drug discovery and chemical research, the synthesis and handling of novel heterocyclic compounds like 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole are routine. However, the lifecycle of such a chemical does not end upon the completion of an experiment. Its proper disposal is a critical, non-negotiable component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole. The procedures outlined herein are grounded in established safety principles and are designed to empower researchers to manage chemical waste with confidence and precision.

Disclaimer: This document serves as a comprehensive guide. However, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) department guidelines and the manufacturer's Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole, as institutional protocols and local regulations may have specific requirements.

Part 1: Hazard Assessment and Characterization

Before any disposal procedures can commence, a thorough understanding of the compound's potential hazards is essential. While a specific, publicly available Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole is not readily found, data from structurally similar isoxazole and oxazole compounds provide a strong basis for a conservative hazard assessment. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.[1][2][3]

The fundamental principle of laboratory waste management is to treat any substance with unknown or uncharacterized hazards as hazardous.[4][5] Therefore, 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole and any materials contaminated with it must be handled and disposed of as hazardous chemical waste.[1][6]

Hazard Category Anticipated Hazard & Rationale Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed; May cause respiratory irritation.[3] This is a common characteristic of many heterocyclic organic compounds.Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.[1] Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1] Body Protection: Laboratory coat.[1] Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][7]
Skin Corrosion/Irritation Causes skin irritation.[2][3] Direct contact should be avoided.Chemical-resistant gloves (nitrile) and a laboratory coat are mandatory to prevent skin contact.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3] The eyes are particularly sensitive to chemical splashes.Safety glasses with side shields or chemical splash goggles are essential to protect against splashes and airborne particles.[1]
Reactivity The product is expected to be chemically stable under standard ambient conditions.[3] However, it should be kept separate from strong oxidizing agents.[8]Standard PPE as listed above.
Environmental Hazard Ecological data is largely unavailable.[2] To prevent environmental contamination, this chemical must not be disposed of down the drain or in regular trash.[1][6][9]Standard PPE and adherence to hazardous waste protocols.

Part 2: Step-by-Step Disposal Protocol

The mandated and primary method for disposing of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole is to manage it as regulated hazardous waste.[1] This involves systematic collection, segregation, and transfer to a licensed waste disposal facility coordinated through your institution's EHS office.[1][10]

Step 1: Waste Segregation at the Point of Generation

The first and most critical step is the immediate segregation of waste. This practice is foundational to laboratory safety as it prevents unintended and potentially dangerous chemical reactions.[11]

  • Solid Waste: Collect all solid forms of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole, including residual amounts in weighing boats, and any contaminated consumables such as gloves, paper towels, or pipette tips. This solid waste must be placed in a dedicated, leak-proof container clearly designated for solid hazardous waste.[1][9]

  • Liquid Waste: Solutions containing 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole must be collected in a separate, dedicated liquid waste container.[12] Do not mix this waste stream with other solvents (e.g., halogenated or non-halogenated solvents) unless explicitly permitted by your institution's EHS guidelines.[13][14]

  • Sharps Waste: Any sharp items contaminated with the compound, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container that is also treated as hazardous chemical waste.[15]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and exposures.

  • Compatibility: Waste containers must be made of a material chemically compatible with the waste. For an organic compound like this, a high-density polyethylene (HDPE) or glass container is typically appropriate.[13][16] Avoid using metal containers for any waste stream unless specifically approved.[16] The original product container, if in good condition, is an excellent choice for collecting waste.[1]

  • Condition and Closure: Containers must be in good condition, free from cracks or deterioration, and must have a secure, tightly fitting lid.[6][10] The container must be kept closed at all times except when waste is actively being added.[10][17] Leaving a funnel in the opening of a waste container is a common but unsafe practice and is explicitly prohibited by many safety protocols.[10]

Step 3: Rigorous Labeling

Proper labeling is a critical safety and regulatory requirement. An unlabeled container is a container of dangerous, unknown waste.[13]

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" .[1][10][11]

  • The label must include the full, unabbreviated chemical name: "3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole" .[10] If the waste is a solution, list all constituents and their approximate percentages.[10]

  • Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[1]

  • The date when waste was first added to the container (the accumulation start date) must be clearly visible.[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1][10][17] This minimizes the transport of hazardous materials within the facility and ensures that those who generated the waste are aware of its presence and status.

  • Location: The SAA should be in a well-ventilated, cool area, away from sources of ignition.[1][16]

  • Segregation within SAA: Within the SAA, ensure that the waste container for 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole is segregated from incompatible chemicals (e.g., strong acids, bases, and oxidizers).[10][13]

  • Volume Limits: Be aware of the volume limits for SAAs, which are typically 55 gallons for total hazardous waste and 1 quart for acutely toxic wastes.[17]

Step 5: Arranging for Final Disposal

Once the waste container is approaching full (typically around 90% capacity to prevent overfilling and spills), or if the compound is no longer needed, you must arrange for its disposal through the proper channels.[10]

  • Contact your institution's EHS or Research Safety office to schedule a pickup of the hazardous waste.[17][18]

  • Do not attempt to dispose of the chemical yourself or pour any amount, no matter how small, down the drain.[1][15][17]

Part 3: Spill Management Protocol

In the event of a spill, a calm and systematic response is crucial to ensure safety.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.[1]

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above (goggles, lab coat, nitrile gloves).[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow, to contain the spill.[1]

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated, sealable container. Avoid actions that could generate dust.[1]

  • Label and Dispose: Seal the container and label it as "Hazardous Waste" with the name of the chemical and the absorbent material. Manage this container as hazardous waste and arrange for its disposal via your EHS department.[1]

Part 4: Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for the proper disposal of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole.

DisposalWorkflow start_node Waste Generated: 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole hazard_node Treat as Hazardous Waste start_node->hazard_node decision_node decision_node process_node process_node end_node Arrange EHS Pickup decision_type Solid, Liquid, or Contaminated? hazard_node->decision_type Identify Waste Form solid_path Select dedicated SOLID waste container decision_type->solid_path Solid or Contaminated PPE liquid_path Select dedicated LIQUID waste container decision_type->liquid_path Liquid (Solution) label_container Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazards & Date solid_path->label_container liquid_path->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa Container is <90% full store_saa->end_node Container is full or waste is expired

Caption: Disposal workflow for 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole.

Part 5: Regulatory Framework

All laboratory waste disposal activities in the United States are governed by a framework of federal and state regulations. The two primary federal agencies involved are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the regulations for managing hazardous waste from its point of generation to its final disposal (known as "cradle-to-grave").[6][16]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[5][7] This plan must include procedures for the safe removal of contaminated waste.[4]

Adherence to the protocols outlined in this guide will help ensure your laboratory remains in compliance with these critical regulations, fostering a safe and responsible research environment.

References

  • University of Pennsylvania, Office of Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Otago, Health and Safety. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). HS321 Laboratory Hazardous Waste Disposal Guideline. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Columbia University, Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • NextSDS. (n.d.). [3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride - Chemical Substance Information. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • The University of Tennessee Health Science Center, Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • U.S. Government Publishing Office. (2013, January 22). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ABX advanced biochemical compounds. (2012, June 20). Material Safety Data Sheet. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • NextSDS. (n.d.). 3,5-dimethyl-4-phenyl-1,2-oxazole — Chemical Substance Information. Retrieved from [Link]

  • King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

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